molecular formula C19H17NO5 B2491882 N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2177366-09-3

N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2491882
CAS No.: 2177366-09-3
M. Wt: 339.347
InChI Key: ICIFPOJGRXSGJC-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel synthetic hybrid compound designed for advanced pharmacological and biochemical research. This molecule is of significant interest in medicinal chemistry, particularly in oncology, as it incorporates two privileged scaffolds known for their biological activities: the 2,3-dihydrobenzo[b][1,4]dioxine core and the furan-2-carboxamide group. The 2,3-dihydrobenzo[1,4]dioxine scaffold has been identified as a tractable lead structure in the development of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a widely explored anticancer drug target . PARP1 plays a critical role in DNA repair processes, and its inhibition is a promising strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair . Concurrently, the furan-2-carboxamide moiety is a versatile structure in drug discovery. Furan-based carboxamides have demonstrated strong potential in various therapeutic areas, including serving as inhibitors for cardiovascular targets like the urotensin-II receptor and as key components in the design of VEGFR-2 inhibitors for anticancer applications . The strategic fusion of these two pharmacophores into a single hybrid molecule is intended to create a multifunctional agent with enhanced therapeutic potential. Researchers can utilize this high-purity compound for in vitro and in vivo studies to probe its mechanism of action, evaluate its efficacy as a PARP1 inhibitor or other molecular targets, and investigate its cytotoxic properties against a panel of cancer cell lines. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Strictly not for human consumption.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-19(18-12-24-16-5-1-2-6-17(16)25-18)20-11-13(14-7-3-9-22-14)15-8-4-10-23-15/h1-10,13,18H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFPOJGRXSGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-yl ethylamine intermediate, which is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amide coupling conditions. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Core Scaffold Construction

The 2,3-dihydrobenzo[b] dioxine-2-carboxamide scaffold is typically synthesized via:

  • Alkylation-Cyclization :
    Reaction of dihydroxybenzoic acid derivatives with dibromoethane under basic conditions (e.g., K₂CO₃), followed by hydrolysis and amidation (Scheme 1, ).
    Example:
    Methyl 2,3-dihydroxybenzoate → alkylation → cyclized ester → hydrolysis → amide formation .

  • Mixed-Anhydride Method :
    Carboxylic acids (e.g., 2,3-dihydrobenzoic acid) are activated with isobutyl chloroformate and N-methylmorpholine, followed by ammonia treatment to yield carboxamides .

Amide Group

  • Hydrolysis :
    Likely under acidic (HCl/H₂O) or basic (LiOH/THF) conditions to regenerate the carboxylic acid.
    Example:
    Benzodioxine-carboxamide → LiOH → carboxylic acid .

  • N-Alkylation :
    Reacts with alkyl halides (e.g., allyl bromide) in the presence of K₂CO₃ .

Furan Substituents

  • Electrophilic Substitution :
    Furan rings undergo nitration, halogenation, or Friedel-Crafts acylation at the α-position.
    Example:
    Bromination of 2,3-dihydrobenzofuran-7-carboxamide with Br₂/AcOH .

  • Oxidative Ring-Opening :
    Possible with strong oxidants (e.g., MnO₂) to form diketones.

Ether Linkages (Benzodioxine Core)

  • Acid-Catalyzed Cleavage :
    Susceptible to HBr/AcOH, yielding dihydroxy intermediates .

  • Reductive Ring-Opening :
    Fe/AcOH reduces the dioxane ring to a diol .

Stability and Functionalization Challenges

  • Steric Hindrance : The 2,2-di(furan-2-yl)ethyl group may reduce reactivity at the amide nitrogen.

  • Oxidative Sensitivity : Furan substituents are prone to polymerization under acidic/oxidizing conditions .

Scientific Research Applications

Chemistry

N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a valuable building block in organic synthesis. Its structural uniqueness allows for the development of new materials and complex molecules that can be utilized in various chemical applications.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The antimicrobial efficacy was assessed using the well diffusion method, yielding notable inhibition zones .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating its potential therapeutic effects .

Medicine

Due to its structural features, this compound is being explored as a potential therapeutic agent. Its interaction with biological macromolecules may inhibit enzymes or modulate receptor activity, making it a candidate for drug development targeting various diseases .

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure can enhance the performance of materials used in electronics and photonics .

Anticancer Activity Study

A comparative study evaluated the anticancer activity of this compound derivatives against HepG2 cell lines:

CompoundCell Line% Cell Viability
Compound AHepG233.29
Compound BHepG235.01
DoxorubicinHepG20.62

These results indicate promising anticancer potential compared to established treatments like doxorubicin .

Antimicrobial Efficacy Study

The antimicrobial efficacy was assessed using various strains:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Compound AE. coli10.5280
Compound BS. aureus13265

This data suggests that derivatives of this compound could be viable candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The furan and dioxine moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Benzodioxine Carboxamides

The provided evidence highlights several benzodioxine carboxamide derivatives with distinct substituents and bioactivities. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Pharmacological Activity Reference
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxine 2,2-di(furan-2-yl)ethyl Not explicitly stated (structural focus) N/A
(2,3-trans)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxine Hydroxyphenethyl, hydroxy-methoxyphenyl Anticancer activity (tested in vitro)
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine 2,3-Dihydrobenzo[b][1,4]dioxine Dimethoxyphenoxy ethylamine Laboratory research (no specific bioactivity stated)
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxine Dimethylaminoethoxy, pyrazol-4-yl ROCK2 kinase inhibition
Key Observations :

These substituents likely influence solubility and target affinity. The pyrazole and dimethylaminoethoxy groups in the ROCK2 inhibitor () suggest tailored kinase-binding properties, whereas the di(furan-2-yl)ethyl group may favor interactions with hydrophobic pockets or furan-recognizing enzymes.

Pharmacological Applications: The lignanamide analog () demonstrated in vitro anticancer activity among 33 tested compounds, highlighting the benzodioxine scaffold’s versatility in drug discovery.

Synthetic Accessibility :

  • and describe synthetic routes for benzodioxine carboxamides using HATU-mediated couplings in DMF , suggesting that the target compound could be synthesized via similar methodologies. However, the di(furan-2-yl)ethyl substituent may require specialized furan-containing precursors.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties
Property Target Compound Lignanamide () ROCK2 Inhibitor ()
Molecular Weight ~413.4 g/mol ~634.7 g/mol ~509.5 g/mol
LogP (Predicted) Moderate (due to furans) High (phenolic groups) Moderate (pyrazole balance)
Solubility Likely low (hydrophobic furans) Low (polyaromatic) Moderate (ionizable dimethylamino group)
Metabolic Stability Potential oxidation of furans High (phenolic glucuronidation) Moderate (pyrazole metabolism)
Critical Insights :
  • The di(furan-2-yl)ethyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups).
  • Furans are prone to oxidative metabolism, which could limit the target compound’s bioavailability compared to the more stable lignanamide ().

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines furan and dioxine moieties. This unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound features a dihydrobenzo[b][1,4]dioxine core substituted with a N-(2,2-di(furan-2-yl)ethyl) group. The synthesis typically involves multi-step organic reactions, including the formation of the furan-2-yl ethylamine intermediate and subsequent amide coupling with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using reagents like EDCI and DMAP in dichloromethane .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of benzodioxin have shown promising results against various cancer cell lines . The mechanism of action may involve interference with cellular pathways crucial for cancer cell survival and proliferation.

The proposed mechanisms include:

  • Inhibition of Kinases : Compounds related to this compound may inhibit specific kinases involved in cell cycle regulation .
  • Induction of Apoptosis : Similar compounds have been noted to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Recent case studies have explored the efficacy of this compound in various biological assays:

  • Cell Viability Assays : In vitro studies using MTS assays on leukemia cell lines indicated that the compound significantly reduced cell viability at concentrations above 10 µM .
    Compound Concentration (µM)Cell Viability (%)
    0100
    580
    1050
    2030
  • In Vivo Studies : Animal models treated with similar dioxin derivatives showed reduced tumor growth rates compared to control groups .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for determining the therapeutic potential of this compound. Studies suggest moderate absorption and a half-life suitable for therapeutic use. However, toxicity profiles need thorough investigation as some furan derivatives have been associated with hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : Synthesis typically involves amide coupling between the benzodioxine carboxylic acid derivative and the di(furan-2-yl)ethylamine. Key steps include using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− under microwave-assisted conditions to enhance reaction efficiency. Solvents like DMF or dichloromethane (DCM) are commonly employed, and palladium-based catalysts may facilitate cross-coupling reactions for heterocyclic ring formation. Critical parameters include reaction temperature (e.g., 120°C for 18 hours) and stoichiometric ratios to maximize yield .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming molecular structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups such as the amide carbonyl (C=O) and furan rings. Mass spectrometry (MS) verifies molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) assesses purity. X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. Which in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer : For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., fluorescence-based assays for histone deacetylases or topoisomerases) should include positive controls and dose-response curves to establish potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzodioxine-furan carboxamides?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by varying substituents on the benzodioxine and furan moieties. Use standardized in vitro assays (e.g., enzyme inhibition under consistent pH and temperature) to minimize variability. Pair experimental data with computational models (e.g., QSAR or molecular docking) to correlate structural features with activity. Cross-validate findings through independent replication studies .

Q. What computational strategies predict the pharmacokinetic properties and target interactions of this compound?

  • Methodological Answer : Employ molecular docking tools (e.g., AutoDock Vina, Glide) to screen against target libraries (kinases, GPCRs). Molecular dynamics (MD) simulations assess binding stability over time. Quantitative structure-activity relationship (QSAR) models based on PubChem descriptors (e.g., logP, polar surface area) predict absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME estimate blood-brain barrier permeability and metabolic pathways .

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?

  • Methodological Answer : Optimize molecular weight (<500 Da) and logP (2–3) to improve BBB permeability. Introduce hydrogen bond donors/acceptors strategically to balance solubility and lipophilicity. Fluorine or methyl groups can enhance metabolic stability. Use in silico predictors (e.g., BBB score) to prioritize derivatives for synthesis. Validate with in vitro BBB models (e.g., PAMPA-BBB assay) .

Q. What mechanistic approaches elucidate the compound's interaction with apoptosis pathways?

  • Methodological Answer : Conduct gene expression profiling (qRT-PCR, RNA-seq) to quantify apoptosis markers (e.g., Bcl-2, Bax). Western blotting detects caspase-3/7 activation. Flow cytometry with Annexin V/PI staining quantifies apoptotic cells. Combine with siRNA knockdown of suspected targets (e.g., p53) to confirm pathway involvement .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer : Re-validate computational models with updated compound libraries and refine force field parameters in docking simulations. Experimentally test false-positive predictions using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Adjust QSAR models by incorporating 3D molecular descriptors or quantum mechanical calculations .

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